N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine

boiling point distillation purification

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 1071658-18-8) is a tertiary amine featuring a pyrazole heterocycle linked via a two-carbon chain to an N,N-dimethylamino moiety. The compound possesses a molecular weight of 139.20 g/mol and a molecular formula of C7H13N3.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1071658-18-8
Cat. No. B1504149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine
CAS1071658-18-8
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=CC=N1
InChIInChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3
InChIKeyGMVLAELEGIMFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 1071658-18-8) – Basic Chemical Properties and Availability for Research Sourcing


N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 1071658-18-8) is a tertiary amine featuring a pyrazole heterocycle linked via a two-carbon chain to an N,N-dimethylamino moiety . The compound possesses a molecular weight of 139.20 g/mol and a molecular formula of C7H13N3 [1]. It is supplied by multiple reputable vendors in purities ranging from 95% to 98%, and is categorized as a research-use-only (RUO) building block suitable for organic synthesis, medicinal chemistry exploration, and coordination chemistry applications .

Workflow Organic synthesis building block
Selection Medicinal chemistry and coordination chemistry exploration
Use Context Research-use-only (RUO); multi-supplier availability at 95–98% purity

Why N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (1071658-18-8) Cannot Be Replaced by Common Pyrazole-Ethanamine Analogs


Pyrazole-ethanamine derivatives bearing different N-alkyl substituents exhibit divergent physicochemical profiles that critically impact reaction compatibility, purification conditions, and pharmacokinetic properties. For example, the N,N-dimethyl analog (CAS 1071658-18-8) displays a measured boiling point of 173–175 °C at 13 mmHg and a calculated LogP of 0.4447 . In contrast, the primary amine analog (2-(1H-pyrazol-1-yl)ethanamine) exhibits a boiling point of 49–50 °C at 1 Torr and a significantly lower molecular weight (111.15 g/mol) . The N,N-diethyl analog (CAS 71033-38-0) carries a higher molecular weight (167.25 g/mol) and, due to the increased lipophilicity of the diethylamino group, is expected to display a substantially higher LogP . Substituting these compounds in a synthetic sequence would alter reaction kinetics, solvent requirements, and downstream purification, potentially leading to failed syntheses or inconsistent biological data. The following section quantifies these differences to guide informed procurement.

Purification mismatch Primary amine analog has a substantially lower boiling point; substitution may shift distillation conditions and alter solvent-removal strategies.
Lipophilicity shift N,N-diethyl analog is expected to increase LogP by ~2 units; this may affect solubility, partitioning, and ADME assay interpretation.
Purity variance Substituting with a lower-purity analog can introduce side reactions and reduce batch-to-batch reproducibility in sensitive transformations.

Quantitative Differentiation of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (1071658-18-8) Versus Closest Structural Analogs


Boiling Point Distinction: N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine vs. 2-(1H-Pyrazol-1-yl)ethanamine

N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS 1071658-18-8) exhibits a boiling point of 173–175 °C at 13 mmHg . The primary amine analog, 2-(1H-pyrazol-1-yl)ethanamine, exhibits a boiling point of 49–50 °C at 1 Torr . This substantial difference in boiling point (approximately 124 °C under comparable vacuum conditions) directly influences the choice of purification methods (e.g., distillation vs. chromatography) and solvent removal strategies.

Boiling point comparison
Reported
173–175 °C at 13 mmHg vs. 49–50 °C at 1 Torr; ~124 °C difference under comparable vacuum
Supports purification method selection and solvent-removal planning.
Vendor datasheet values; cross-study comparable.
boiling point distillation purification synthetic intermediate

Lipophilicity (LogP) Comparison: N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine vs. N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine

The N,N-dimethyl analog (1071658-18-8) exhibits a calculated LogP of 0.4447, indicating moderate lipophilicity . While experimental LogP data for the N,N-diethyl analog (CAS 71033-38-0) is not publicly available, the substitution of two methyl groups for two ethyl groups adds four methylene units, which is expected to increase LogP by approximately 2.0 units (0.5 LogP per methylene group) [1]. This class-level inference suggests that the N,N-dimethyl analog offers a distinct lipophilicity profile, potentially balancing permeability and aqueous solubility more favorably for certain medicinal chemistry applications.

Lipophilicity (LogP) estimate
Class-level
Calc. LogP 0.44 for N,N-dimethyl; N,N-diethyl expected ~2.4–2.5 (~2.0 LogP unit difference)
Context-dependent lipophilicity interpretation for ADME assay design.
Class-level inference based on methylene-group contribution; experimental LogP not publicly available for diethyl analog.
lipophilicity LogP medicinal chemistry ADME bioavailability

Purity and Quality Control Benchmarking: N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine Across Suppliers

Multiple suppliers offer N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (1071658-18-8) with documented purity levels: AKSci (95% minimum) , MolCore (≥98%) , and Leyan (98%) . These purity specifications exceed those commonly reported for the primary amine analog 2-(1H-pyrazol-1-yl)ethanamine (typically 95% from various vendors) .

Purity benchmark
Reported
95–98% across multiple suppliers; primary amine analog typically 95%
May reduce additional purification steps and support reproducible transformations.
Vendor COA specifications; supplier-review context.
purity quality control reproducibility sourcing

Recommended Research and Industrial Applications for N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine (1071658-18-8) Based on Differentiated Properties


Synthesis of Medicinal Chemistry Intermediates Requiring Moderate Lipophilicity and Higher Purity

The compound's moderate calculated LogP (0.4447) positions it as a valuable building block for medicinal chemistry programs targeting oral bioavailability and balanced solubility . The availability of 98% purity material from multiple suppliers ensures that downstream reactions proceed with minimal interference from impurities, which is critical when generating SAR data for lead optimization .

Preparation of Coordination Complexes and Metal-Binding Ligands

The tertiary amine structure, featuring a pyrazole ring and an N,N-dimethylaminoethyl side chain, provides a well-defined donor set for metal coordination. The compound's higher boiling point (173–175 °C at 13 mmHg) compared to the primary amine analog allows for more robust reaction conditions when synthesizing metal complexes under reflux or at elevated temperatures .

High-Throughput Screening (HTS) Library Construction and Fragment-Based Drug Discovery

The high purity (≥95–98%) and consistent quality of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine across suppliers make it suitable for inclusion in HTS compound libraries . Its moderate lipophilicity and small size (MW 139.20) are consistent with the 'rule of three' guidelines for fragment-based screening, where maintaining solubility and minimizing non-specific binding are paramount [1].

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate synthesis
Moderate lipophilicity and multi-supplier 98% purity availability
SAR data reproducibility and impurity-controlled reaction conditions
Coordination complex and metal-binding ligand preparation
Higher boiling point enables robust reflux and elevated-temperature synthesis
Reaction condition tolerance and ligand stability under thermal stress
HTS library and fragment-based screening
Consistent quality across suppliers; moderate LogP and small MW align with fragment screening guidelines
Solubility maintenance and non-specific binding minimization in screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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